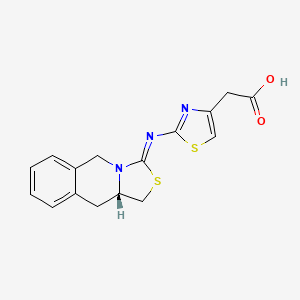
4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-, also known as 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-, is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Thiazoleacetic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. The specific compound "4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-" is a complex structure that combines thiazole and isoquinoline moieties. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications.
Chemical Structure and Properties
The compound under consideration features a thiazole ring fused with an isoquinoline structure. This unique combination is known to enhance biological activity due to the electronic and steric properties imparted by the heterocyclic rings.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, various thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy. In particular, derivatives with a 1,3,4-thiadiazole moiety have demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32 | |
| Compound B | E. coli | 42 | |
| Compound C | Pseudomonas aeruginosa | 28 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Notably, compounds featuring the thiazole scaffold have shown activity against various cancer cell lines. For example, certain derivatives demonstrated significant inhibition of leukemia cell lines with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly affect anticancer efficacy.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | CCRF-CEM | 0.73 | |
| Compound E | HL-60 | 0.58 | |
| Compound F | MOLT-4 | 0.76 |
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of thiazole derivatives in isolated rat heart models. These studies indicated that certain derivatives could increase developed tension without significantly altering heart rate or vascular resistance, suggesting potential applications in cardiovascular therapeutics .
Table 3: Cardiovascular Effects of Thiazole Derivatives
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative was tested in vitro against a panel of cancer cell lines and exhibited selective cytotoxicity towards leukemia cells while sparing normal cells.
- Case Study on Antimicrobial Efficacy : A series of thiazole compounds were synthesized and evaluated for their antimicrobial properties against multi-drug resistant bacterial strains, showing promising results that warrant further investigation.
Propiedades
Número CAS |
80066-81-5 |
|---|---|
Fórmula molecular |
C16H15N3O2S2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[2-[(Z)-[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(21)6-12-8-22-15(17-12)18-16-19-7-11-4-2-1-3-10(11)5-13(19)9-23-16/h1-4,8,13H,5-7,9H2,(H,20,21)/b18-16-/t13-/m0/s1 |
Clave InChI |
NSSBLCWNITXZRU-VDMFXUGISA-N |
SMILES |
C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |
SMILES isomérico |
C1[C@H]2CS/C(=N\C3=NC(=CS3)CC(=O)O)/N2CC4=CC=CC=C41 |
SMILES canónico |
C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |
Sinónimos |
2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4b)isoquinolin-3-ylidene)amino)-4-thiazole acetic acid 44081 RP RP 44081 RP-44081 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















